molecular formula C20H19BrClN3O4 B5323822 (E)-3-(5-bromo-2-methoxyphenyl)-1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one

(E)-3-(5-bromo-2-methoxyphenyl)-1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B5323822
M. Wt: 480.7 g/mol
InChI Key: FAUGECHJOKLBEP-FARCUNLSSA-N
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Description

(E)-3-(5-bromo-2-methoxyphenyl)-1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, chloro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-bromo-2-methoxyphenyl)-1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and 2-chloro-4-nitrophenylpiperazine.

    Condensation Reaction: The aldehyde group of 5-bromo-2-methoxybenzaldehyde reacts with the piperazine derivative in the presence of a base, such as potassium carbonate, to form the intermediate.

    Formation of the Enone: The intermediate undergoes an aldol condensation reaction to form the final enone product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-bromo-2-methoxyphenyl)-1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(5-bromo-2-methoxyphenyl)-1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-(5-bromo-2-methoxyphenyl)-1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(5-bromo-2-methoxyphenyl)-1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one is unique due to its combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)-1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrClN3O4/c1-29-19-6-3-15(21)12-14(19)2-7-20(26)24-10-8-23(9-11-24)18-5-4-16(25(27)28)13-17(18)22/h2-7,12-13H,8-11H2,1H3/b7-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUGECHJOKLBEP-FARCUNLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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